molecular formula C9H9BrN2 B13126181 1-(2-bromoethyl)-1H-indazole CAS No. 72521-02-9

1-(2-bromoethyl)-1H-indazole

Cat. No.: B13126181
CAS No.: 72521-02-9
M. Wt: 225.08 g/mol
InChI Key: JGBYWOLITOFHFC-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-1H-indazole is an organic compound that belongs to the class of indazoles, which are bicyclic compounds containing a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-1H-indazole typically involves the reaction of indazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Indazole+2-BromoethanolK2CO3This compound\text{Indazole} + \text{2-Bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} Indazole+2-BromoethanolK2​CO3​​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-1H-indazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted indazole derivatives.

    Oxidation: Formation of oxidized indazole derivatives.

    Reduction: Formation of ethyl-substituted indazole derivatives.

Scientific Research Applications

1-(2-Bromoethyl)-1H-indazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This interaction can lead to the inhibition of biological processes and the induction of cellular responses.

Comparison with Similar Compounds

  • 1-(2-Bromoethyl)-1H-benzimidazole
  • 1-(2-Bromoethyl)-1H-pyrazole
  • 1-(2-Bromoethyl)-1H-imidazole

Comparison: 1-(2-Bromoethyl)-1H-indazole is unique due to its indazole core structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the bromoethyl group enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound in various research applications.

Properties

CAS No.

72521-02-9

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

1-(2-bromoethyl)indazole

InChI

InChI=1S/C9H9BrN2/c10-5-6-12-9-4-2-1-3-8(9)7-11-12/h1-4,7H,5-6H2

InChI Key

JGBYWOLITOFHFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CCBr

Origin of Product

United States

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